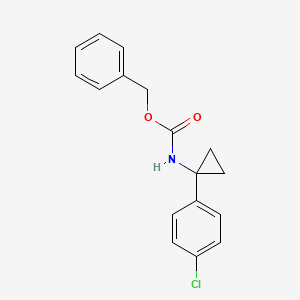

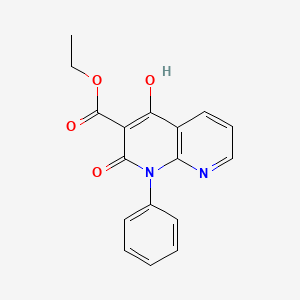

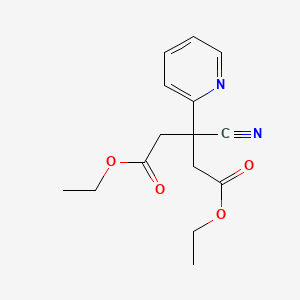

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine” is a complex organic compound. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This compound also features an ethyl group, an amine group, and a trimethylsilyl ether group .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the aromatic ring . The trimethylsilyl ether group could potentially be deprotected under acidic or basic conditions to yield a hydroxyl group.

Applications De Recherche Scientifique

Synthesis and Derivatization of Indazoles

Research demonstrates the utility of the trimethylsilyl group in the synthesis and functionalization of indazole derivatives. The trimethylsilyl group, as used in indazoles, facilitates regioselective protection and derivatization, enabling the synthesis of novel indazole compounds. For instance, indazoles have been regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group under novel conditions, which efficiently directs regioselective C-3 lithiation. This strategy allows for subsequent reactions with a range of electrophiles to generate new indazole derivatives, indicating potential for diverse chemical synthesis and applications in drug discovery and material science (Guanglin Luo, Ling Chen, G. Dubowchik, 2006).

Functionalization of Heterocycles

The compound's structural features suggest its relevance in the functionalization of heterocycles, a key area in medicinal chemistry. The trimethylsilyl ethoxy methyl group is known for its role as a protective group in lithiation reactions, offering a pathway for the functionalization of various heterocyclic compounds, including pyrazoles and 1,2,4-triazoles. This functionality can be exploited in the synthesis of 5-substituted derivatives, which are of interest for developing pharmaceuticals and agrochemicals (N. Fugina, W. Holzer, M. Wasicky, 1992).

Application in Polymer Science

The presence of trimethylsilyl and amino groups in the compound's structure suggests potential applications in polymer science, especially in the synthesis of functional polymers. Aminofunctional linear low-density polyethylene, for instance, has been synthesized via metallocene-catalyzed copolymerization, indicating the utility of amino and silyl functional groups in introducing functionality into polymers. Such modifications can impart novel properties to polymers, including reactivity, adhesion, and solubility, broadening their applications in materials science (Martine Schneider, Rüdiger Schäfer, R. Mülhaupt, 1997).

Orientations Futures

Propriétés

IUPAC Name |

3-ethyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHACFIDYJWQXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731425 |

Source

|

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine | |

CAS RN |

1214900-20-5 |

Source

|

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

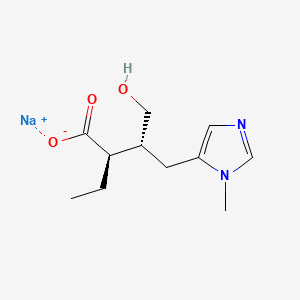

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

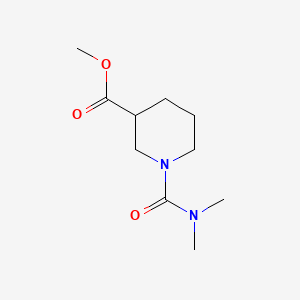

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

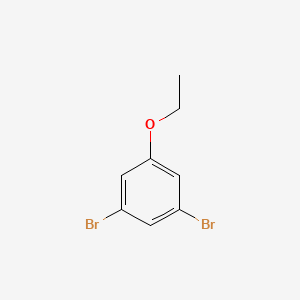

![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)